(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
(4,4-dimethyl-1-piperidin-4-ylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2)9-14(7-10(12)8-15)11-3-5-13-6-4-11/h10-11,13,15H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTRWNSCRHODAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various targets, including enzymes and receptors.
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
The compound (4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol , often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available information regarding its biological activity, including antibacterial properties, enzyme inhibition, and its role in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.29 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds containing piperidine moieties exhibit significant antibacterial properties. A study on similar piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Moderate |
| 7m | Bacillus subtilis | Strong |
| 7n | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes, notably acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. The synthesized piperidine derivatives showed strong inhibitory activity against AChE with IC50 values comparable to standard drugs .
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.13 ± 0.003 | 21.25 ± 0.15 |
| Urease | 2.14 ± 0.002 | NA |
3. Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological potential, including effects on neurotransmitter systems and cognitive function. The presence of the piperidine ring is associated with activity in the central nervous system, potentially providing therapeutic benefits for neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against various bacterial strains using the agar disc-diffusion method, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition profile of piperidine derivatives, highlighting their potential as effective urease inhibitors, which could be beneficial in treating conditions like urinary tract infections .
Scientific Research Applications
The compound (4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol (often referred to in research contexts by its chemical structure or CAS number) is a complex organic molecule that has garnered interest in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting relevant case studies and data tables that summarize its significance.
Basic Information
- Molecular Formula: C16H32N2O
- Molecular Weight: 268.445 g/mol
- CAS Number: [not available in the search results]
Structural Characteristics
The compound features a pyrrolidine ring substituted with a piperidine moiety and a hydroxymethyl group, which contributes to its biological activity. The presence of multiple alkyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Pharmacological Studies
Research indicates that compounds structurally related to this compound exhibit various pharmacological properties, including:
- Antidepressant Activity: Some studies suggest that derivatives of this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
- Anxiolytic Effects: Similar compounds have been evaluated for their potential to alleviate anxiety symptoms through GABAergic mechanisms.
Neuropharmacology
The unique structure of this compound allows it to interact with multiple receptor types:
- Nicotinic Acetylcholine Receptors (nAChRs): Research has shown that compounds with piperidine structures can act as agonists or antagonists at nAChRs, influencing cognitive functions and neuroprotection.
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis serves as a model for developing new synthetic methodologies in organic chemistry.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar piperidine derivatives. The researchers synthesized various analogs and tested them in animal models of depression. Results indicated significant improvements in behavioral assays, suggesting a mechanism involving serotonin reuptake inhibition.
Case Study 2: Anxiolytic Properties
Another research effort focused on the anxiolytic effects of piperidine-containing compounds. In this study, this compound was tested alongside established anxiolytics. The findings demonstrated comparable efficacy in reducing anxiety-like behaviors in rodent models, warranting further investigation into its therapeutic potential.
Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Reference |
|---|---|---|---|
| Compound A | Antidepressant | Rodent Depression | Journal of Medicinal Chemistry |
| Compound B | Anxiolytic | Rodent Anxiety | Neuropharmacology |
| (4,4-Dimethyl... | Cognitive Enhancement | nAChR Binding Assay | Pharmacology Reports |
Synthesis Pathways
| Step No. | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Piperidine + Aldehyde | 85 |
| 2 | Cyclization | Pyrrolidine + Ketone | 90 |
| 3 | Reduction | NaBH4 | 95 |
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Scaffolds
The following table summarizes key structural analogs and their differences:
Key Research Findings
- Synthetic Routes: The target compound shares synthetic parallels with piperidine-containing pyrrolidinones (e.g., compound 38 in ), where piperidin-4-yl groups are introduced via hydrazine derivatives under reflux conditions .
- Hydrogen-Bonding Capacity : The hydroxymethyl group in the target compound may enhance solubility and receptor interactions compared to analogs with ester or ketone groups (e.g., Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate) .
- Lipophilicity: The 4,4-dimethylpyrrolidine moiety increases hydrophobicity relative to unsubstituted pyrrolidines (e.g., [1-(Oxan-4-yl)piperidin-3-yl]methanol) but less than trifluoromethyl-substituted analogs .
Discussion of Pharmacological Implications
- Metabolic Stability: The trifluoromethyl group in (1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol may confer resistance to oxidative metabolism compared to the target compound’s dimethyl groups .
- Receptor Binding: Fluorinated analogs (e.g., [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride) could exhibit stronger van der Waals interactions with hydrophobic binding pockets, while the target compound’s hydroxymethyl group may favor polar interactions .
- Solubility : Pyrimidine-containing analogs (e.g., N-(Piperidin-4-yl)pyrimidin-2-amine) may exhibit lower solubility in aqueous media due to aromatic stacking, whereas the target compound’s hydroxymethyl group improves water compatibility .
Preparation Methods
Pyrrolidine Ring Construction and Functionalization
A typical approach begins with the synthesis of the 4,4-dimethylpyrrolidine core. Literature reports the use of amido-malonate compounds as key intermediates, reacting with aldehyde derivatives under chiral catalysis to form substituted pyrrolidines with high stereoselectivity.
- For example, reacting 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate compound in the presence of a diphenylprolinol-based chiral catalyst and molecular sieves yields a protected intermediate pyrrolidine derivative. Subsequent reduction with a suitable reducing agent (e.g., sodium borohydride) affords the corresponding pyrrolidin-3-ylmethanol derivative.
Installation of the Methanol Group
The methanol group at the 3-position of the pyrrolidine ring is typically introduced via reduction of carbonyl precursors or via direct alkylation with formaldehyde sources.
Purification and Crystallization
After synthesis, the compound is purified by extraction, drying over anhydrous sodium sulfate, concentration under reduced pressure, and crystallization from solvent mixtures such as petroleum ether and ethyl acetate to afford the pure product.
Comparative Data Table of Key Synthetic Steps
Research Findings and Analysis
The use of chiral catalysts such as diphenylprolinol derivatives is critical for achieving the desired stereochemistry in the pyrrolidine ring, which is essential for biological activity in related compounds.
Transfer hydrogenation using formaldehyde and palladium catalysts provides a mild and efficient method for modifying piperidine derivatives, avoiding harsher hydrogenation conditions and enabling selective functionalization.
Reduction steps employing sodium borohydride or lithium aluminum hydride are standard and effective for converting carbonyl precursors to hydroxymethyl groups, with good yields and purity.
Crystallization from solvent mixtures ensures the isolation of the compound in a pure, stable form suitable for further applications or pharmaceutical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
